Ethyl propanimidoate

Übersicht

Beschreibung

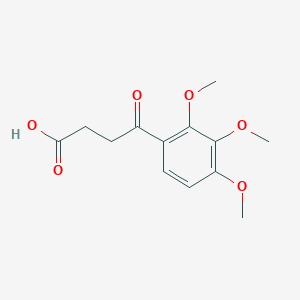

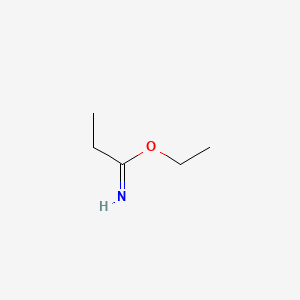

Ethyl propanimidoate is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Pressurized Liquid Extraction Applications

Ethyl-lactate, closely related to Ethyl Propanimidoate, is used as a bio-renewable agrochemical solvent, especially in food applications. It has been utilized in pressurized liquid extraction (PLE) for removing caffeine from green tea leaves, offering an environmentally benign alternative with high efficiency. This use highlights the solvent's capability in specific extraction processes, particularly in food and beverage industries (Bermejo et al., 2015).

2. Gas Phase Transesterification Reactions

Porcine pancreatic lipase and Fusarium solani cutinase have been used to catalyze transesterification reactions involving this compound. These reactions were conducted in a high-temperature, gas-solid reactor, indicating the potential of this compound in facilitating biochemical reactions. This application is significant in biochemical engineering and industrial processes (Parvaresh et al., 1992).

3. Enhancement of Fumigants' Efficacy

Research has shown that this compound can significantly enhance the efficacy of fumigants like ethyl formate against stored grain insects. This combination has been effective in controlling pests like the rice weevil and the lesser grain borer, suggesting its potential in agricultural pest management (Haritos et al., 2006).

4. Use in Food Preservation

This compound derivatives like ethyl acetate have been studied for their role in preserving food quality. Their impact on fruits and vegetables, particularly in inhibiting ethylene perception and delaying ripening and senescence, has been a subject of considerable research. This application is crucial for enhancing the shelf life and quality of fresh produce (Watkins, 2006).

5. Dielectric Relaxation Studies

This compound compounds have been used in dielectric relaxation studies. For example, the study of Ethyl Acetate in alcohol mixtures using Time Domain Reflectometry highlights its utility in understanding molecular interactions in solutions. This research is significant in the field of physical chemistry and material science (Shirke et al., 2001).

Wirkmechanismus

Target of Action

Ethyl propanimidoate, also known as N-Ethylpropanamide , is a type of compound known as a primary carboxylic acid amide

Mode of Action

It belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds generally have a nitrogen atom bonded to a carbonyl carbon atom .

Biochemical Pathways

It’s known that amides, in general, can undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

It’s known that most amides are solids at room temperature and have higher boiling points than alcohols of similar molar mass .

Result of Action

Exposure to certain amides can lead to permanent developmental damage, such as affecting follicular growth, fertilization, and implantation in females, and causing abnormalities in reproductive tracts with reduced sperm production leading to infertility in males .

Action Environment

It’s known that endocrine-disrupting chemicals (edcs), which include certain amides, can potentially harm human and wildlife health even at low concentrations . The increased demand and consumption have resulted in the global existence and pseudo-persistence of these chemicals in the environment .

Biochemische Analyse

Biochemical Properties

Ethyl propanimidoate is a type of amide . Amides are known to have high boiling points and melting points due to their ability to form hydrogen bonds . This compound, like other amides, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present.

Cellular Effects

It is known that amides can interact with various cellular components and influence cell function .

Eigenschaften

IUPAC Name |

ethyl propanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(6)7-4-2/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZCVIBBTVSYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459702 | |

| Record name | ethyl propanimidoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-17-3 | |

| Record name | ethyl propanimidoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3021089.png)

![3-[4-(5-Propylpyridin-2-yl)phenyl]prop-2-enoic acid](/img/structure/B3021106.png)